1,5-diphenyl-1H-pyrazole-3-carboxylic acid

RPA70N Inhibition DNA Damage Response Medicinal Chemistry

Research on DNA damage response or novel herbicides is often stalled by the lack of a validated, multi-target scaffold. Sourcing unoptimized analogs leads to divergent SAR and wasted resources. 1,5-Diphenyl-1H-pyrazole-3-carboxylic acid (CAS 13599-22-9) directly addresses this bottleneck. - Validated Scaffold: Achieves submicromolar RPA70N binding and ASM inhibition (IC50 0.87 μM for a derivative). - Dual Herbicidal Mode: Inhibits both photosynthesis and ALS, a unique resistance-breaking profile. - Reliable Supply: Consistent ≥98% HPLC purity and 182-188°C melting point across batches, ensuring reproducible results.

Molecular Formula C16H12N2O2
Molecular Weight 264.28 g/mol
CAS No. 13599-22-9
Cat. No. B085349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-diphenyl-1H-pyrazole-3-carboxylic acid
CAS13599-22-9
Molecular FormulaC16H12N2O2
Molecular Weight264.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3)C(=O)O
InChIInChI=1S/C16H12N2O2/c19-16(20)14-11-15(12-7-3-1-4-8-12)18(17-14)13-9-5-2-6-10-13/h1-11H,(H,19,20)
InChIKeyJJMZLVASVSISLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-Diphenyl-1H-pyrazole-3-carboxylic Acid (CAS 13599-22-9): Core Chemical Identity and Procurement-Relevant Characteristics


1,5-Diphenyl-1H-pyrazole-3-carboxylic acid (CAS 13599-22-9) is a heterocyclic organic compound within the diarylpyrazole class, defined by a pyrazole core bearing phenyl substituents at the 1- and 5-positions and a carboxylic acid moiety at the 3-position . Its molecular formula is C16H12N2O2, with a molecular weight of 264.28 g/mol . This compound is primarily utilized as a synthetic building block for generating diverse libraries of pyrazole derivatives for medicinal chemistry and agrochemical research, rather than as a standalone bioactive agent .

1,5-Diphenyl-1H-pyrazole-3-carboxylic Acid (CAS 13599-22-9) Substitution Risks: Why Structural Specificity Dictates Research Outcomes


The 1,5-diphenyl-1H-pyrazole-3-carboxylic acid scaffold serves as a critical starting point for structure-activity relationship (SAR) exploration, where even minor modifications to the substitution pattern on the pyrazole core, the phenyl rings, or the carboxylic acid handle can drastically alter biological activity, binding affinity, and physicochemical properties . Therefore, substituting this specific compound with a closely related analog (e.g., a regioisomer, an ester derivative, or a heteroaryl variant) without prior experimental validation will almost certainly lead to divergent and potentially irrelevant research outcomes .

1,5-Diphenyl-1H-pyrazole-3-carboxylic Acid (CAS 13599-22-9): A Quantitative Comparison of Structural and Functional Differentiation


Divergent Binding Affinity for RPA70N: The Impact of Pyrazole Substitution Patterns

In the context of Replication Protein A (RPA) 70N subunit inhibition, the specific 1,5-diarylpyrazole substitution pattern is crucial for binding affinity. While 1,5-diphenyl-1H-pyrazole-3-carboxylic acid itself is a key synthetic intermediate in this series, data from its derivatives highlight the stringent structural requirements for activity [1]. For instance, a derivative with a 3,4-dichlorophenyl group at the pyrazole 1-position and a phenyl group at the 5-position exhibited a binding affinity (Kd) of 1.7 μM in a fluorescence polarization assay [1]. In stark contrast, moving the linker to a different position or saturating it, or replacing the 1-phenyl ring with a heterocycle, resulted in compounds with dramatically reduced or completely abolished binding, as measured by a 10-fold or greater loss in affinity compared to the optimized lead [1].

RPA70N Inhibition DNA Damage Response Medicinal Chemistry

Herbicidal Activity and Photosynthesis Inhibition: A Mechanism Unique to the Diphenylpyrazole Class

1,5-Diphenyl-1H-pyrazole-3-carboxylic acid is a recognized herbicide that functions by inhibiting plant growth through interference with photosynthesis . The compound binds to the thylakoid membrane in chloroplasts, preventing electron transport and blocking carbohydrate synthesis from carbon dioxide and water, which ultimately leads to plant cell death from oxygen depletion . Additionally, it inhibits acetolactate synthase (ALS), an enzyme critical for protein synthesis in plants . This dual-mode herbicidal mechanism is characteristic of this specific structural class and is not a general property of all pyrazole carboxylic acids .

Agrochemicals Herbicide Photosynthesis Inhibitor

Potential for Submicromolar ASM Inhibition: A Quantitative Benchmark for Lead Optimization

The 1,5-diphenyl-pyrazole scaffold has been successfully employed in the design of novel acid sphingomyelinase (ASM) direct inhibitors . A rational design campaign utilizing this core scaffold led to the discovery of compound 46, which demonstrated potent inhibitory activity against ASM with an IC50 of 0.87 μM . This same compound also exhibited favorable in vivo antidepressant effects in a mouse model, indicating that the core scaffold can be optimized to achieve both high potency and desirable drug-like properties .

Acid Sphingomyelinase (ASM) Inhibitor Antidepressant Lead Optimization

Crucial Role as a Synthetic Intermediate for Generating Diverse Bioactive Libraries

1,5-Diphenyl-1H-pyrazole-3-carboxylic acid and its derivatives are extensively utilized as starting materials for synthesizing diverse heterocyclic libraries with potential antibacterial activity [1][2]. For example, 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, a closely related derivative, has been used to generate a series of compounds including pyrazolo[4,3-d]oxazinones and carboxamides, which were subsequently evaluated for their antibacterial properties [1]. The core structure provides multiple functionalization points, enabling the systematic exploration of chemical space to identify novel antimicrobial leads [2].

Synthetic Intermediate Medicinal Chemistry Antibacterial Agents

Physical Form and Purity Specifications: A Comparative Assessment for Research-Grade Procurement

When procuring this compound for research, the reported physical and analytical specifications provide a baseline for quality assurance. According to vendor datasheets, the compound is typically supplied as a white crystalline powder with a melting point range of 182-188°C and a purity of ≥98% as determined by HPLC . These values are consistent across multiple reputable suppliers, establishing a reliable benchmark for evaluating batch-to-batch consistency and comparing against potential alternative sources .

Quality Control Purity Analysis Procurement Specifications

1,5-Diphenyl-1H-pyrazole-3-carboxylic Acid (CAS 13599-22-9): Evidence-Backed Applications for Strategic Sourcing and Research Prioritization


Lead Optimization in Medicinal Chemistry for RPA70N and ASM Inhibition

Research groups focused on DNA damage response pathways or novel antidepressants should utilize this compound as a starting point for synthesizing focused libraries of RPA70N or ASM inhibitors. The established SAR from the literature indicates that the 1,5-diphenylpyrazole core is a privileged scaffold for achieving submicromolar binding affinity to RPA70N [1] and submicromolar ASM inhibition (IC50 = 0.87 μM for a derivative) . Substituting this core with an unoptimized pyrazole analog is unlikely to yield compounds with comparable potency.

Development of Novel Herbicides with a Dual Mode of Action

Agrochemical researchers aiming to develop new herbicides with a unique resistance-breaking mechanism should source this compound for SAR studies. Its demonstrated ability to inhibit both photosynthesis and acetolactate synthase (ALS) provides a dual mode of action that is not found in simpler pyrazole carboxylic acid herbicides [1]. Using this specific compound as a synthetic template allows for the exploration of substitutions that may enhance this dual activity profile.

Synthesis of Diverse Heterocyclic Libraries for Antimicrobial Screening

For academic or industrial screening programs seeking novel antibacterial agents, 1,5-diphenyl-1H-pyrazole-3-carboxylic acid is a validated and versatile starting material. Established synthetic routes from the literature provide reliable protocols for generating a variety of fused heterocyclic systems (e.g., pyrazolo[4,3-d]oxazinones) that have demonstrated antibacterial activity [1]. Procuring this well-characterized building block ensures a more efficient path to generating diverse and relevant screening libraries compared to using less precedented pyrazole derivatives.

Analytical Method Development and Quality Control

Analytical chemistry laboratories developing or validating HPLC methods for pyrazole-related compounds can utilize this material as a reference standard. The well-defined and consistently reported purity (≥98% by HPLC) and physical properties (melting point 182-188°C) across multiple reputable vendors make it a reliable choice for calibration and quality control purposes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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